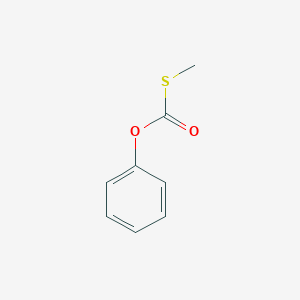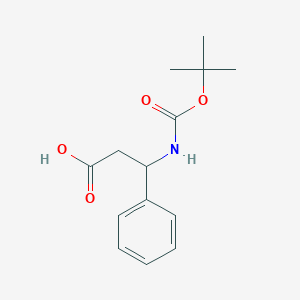
3-(Boc-Amino)-3-phenylpropionic acid
Übersicht
Beschreibung
“3-(Boc-Amino)-3-phenylpropionic acid” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for the amino function . The Boc group is stable towards most nucleophiles and bases . It is used in the synthesis of multifunctional targets, and its conversion to tert-butyl carbamate is generally the first option due to the attractive properties of the resulting Boc-derivative .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis
Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .Physical And Chemical Properties Analysis
The molecular formula of “3-(Boc-Amino)-3-phenylpropionic acid” is CHBNO, with an average mass of 319.204 Da and a Monoisotopic mass of 319.195496 Da . Its density is 1.1±0.1 g/cm3, boiling point is 387.0±25.0 °C at 760 mmHg, and vapour pressure is 0.0±0.9 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Application 1: Aqueous Microwave-Assisted Solid-Phase Synthesis
- Summary of the Application : This method involves the use of Boc-amino acid nanoparticles in water-based microwave-assisted solid-phase synthesis. It’s an organic solvent-free, environmentally friendly method for peptide synthesis .
- Methods of Application : The microwave irradiation allows rapid solid-phase reaction of nanoparticle reactants on the resin in water . This method has been used to synthesize Leu-enkephalin, Tyr-Gly-Gly-Phe-Leu-OH, and a difficult sequence model peptide, Val-Ala-Val-Ala-Gly-OH .
- Results or Outcomes : This method provides an efficient and environmentally friendly way to synthesize peptides .
Application 2: Dual Protection of Amino Functions
- Summary of the Application : This application involves the dual protection of amino functions using Boc. It’s used in the synthesis of multifunctional targets where amino functions often occur .
- Methods of Application : The process involves the conversion of an amino function to tert-butyl carbamate, resulting in a Boc-derivative . This method has been used in peptide synthesis and solid phase peptide synthesis .
- Results or Outcomes : Boc-protection has been widely used in peptide synthesis and is considered one of the most commonly used protective groups for amines .
Application 3: Synthesis of Boronic Acid Derivatives
- Summary of the Application : Boc-amino acids, including “3-(Boc-Amino)-3-phenylpropionic acid”, can be used to synthesize boronic acid derivatives . These compounds are important in organic synthesis and medicinal chemistry .
- Methods of Application : The process involves the reaction of the Boc-amino acid with a boronic acid to form the boronic acid ester . This compound can then be used in various organic reactions .
- Results or Outcomes : The resulting boronic acid derivatives have been used in a variety of applications, including the synthesis of biologically active compounds .
Application 4: Green and Eco-friendly BOC Protection
- Summary of the Application : A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported . This includes “3-(Boc-Amino)-3-phenylpropionic acid”.
- Methods of Application : The process is carried out in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
- Results or Outcomes : This method provides an efficient and environmentally friendly way to protect amines, amino acids, and amino alcohols .
Application 5: Synthesis of Boronic Acid Derivatives
- Summary of the Application : “3-(Boc-Amino)-3-phenylpropionic acid” can be used to synthesize boronic acid derivatives . These compounds are important in organic synthesis and medicinal chemistry .
- Methods of Application : The process involves the reaction of the Boc-amino acid with a boronic acid to form the boronic acid ester . This compound can then be used in various organic reactions .
- Results or Outcomes : The resulting boronic acid derivatives have been used in a variety of applications, including the synthesis of biologically active compounds .
Application 6: Facilitated Cleavage Due to Mutual Interaction
- Summary of the Application : This application involves the facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Methods of Application : The process involves the conversion of an amino function to tert-butyl carbamate, resulting in a Boc-derivative . This method has been used in peptide synthesis and solid phase peptide synthesis .
- Results or Outcomes : Boc-protection has been widely used in peptide synthesis and is considered one of the most commonly used protective groups for amines .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment/face protection should be worn, and it should be used only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNQFJPZRTURSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373558 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-Amino)-3-phenylpropionic acid | |
CAS RN |
14676-01-8 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14676-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




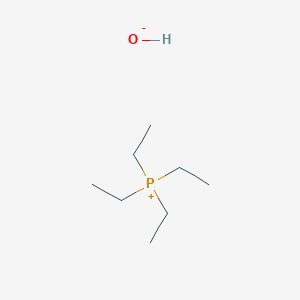
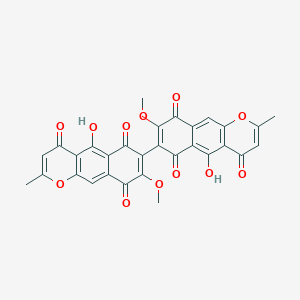

![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
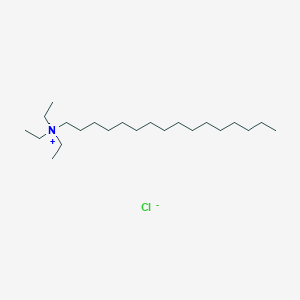






![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
